molecular formula C14H7F6NO2 B1614352 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid CAS No. 887982-70-9

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid

Cat. No. B1614352
CAS RN: 887982-70-9
M. Wt: 335.2 g/mol
InChI Key: JGSFCKHPCIOJSQ-UHFFFAOYSA-N
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Description

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, such as pain sensation, appetite, and mood. TFP has shown promise in the treatment of various diseases, including pain, inflammation, and anxiety.

Scientific Research Applications

Pseudocryptand Hosts for Paraquats and Diquats

Research by Jones et al. (2018) explores the H-bonding interaction of acidic moieties with anions leading to enhanced formation of inclusion complexes with N,N'-dialkyl-4,4'-bipyridinium salts, demonstrating potential applications in molecular recognition and sensor technologies (Jones et al., 2018).

Crystal Engineering with Picolinic Acid Derivatives

Gu et al. (2017) applied 5-(3,4-Dicarboxylphenyl)picolinic acid in hydrothermal assembly, yielding new coordination compounds with potential applications in photocatalysis and materials science (Gu et al., 2017).

Thermally Reactive Monomers Based on Picolinic Acid

Wang et al. (2006) discussed the synthesis and applications of phenylethynyl-terminated monomers derived from picolinic acid, highlighting their significance in developing advanced materials with superior thermal stability (Wang et al., 2006).

Electroluminescence and Photophysics

Several studies have investigated the use of picolinic acid derivatives in the development of phosphorescent materials for organic light-emitting diodes (OLEDs), showcasing advancements in lighting and display technologies. For instance, Hsu et al. (2014) and Zhang et al. (2016) explored small molecule hosts and iridium complexes with picolinic acid ligands for blue phosphorescent OLEDs, achieving high external quantum efficiency and stable electroluminescence (Hsu et al., 2014), (Zhang et al., 2016).

Synthesis and Coordination Chemistry

Comba et al. (2016) delved into the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, revealing their potential in developing metal complexes with specific geometric and electronic properties, relevant to catalysis and molecular electronics (Comba et al., 2016).

properties

IUPAC Name

6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSFCKHPCIOJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647067
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid

CAS RN

887982-70-9
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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